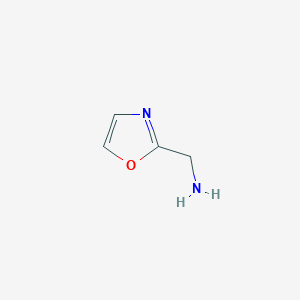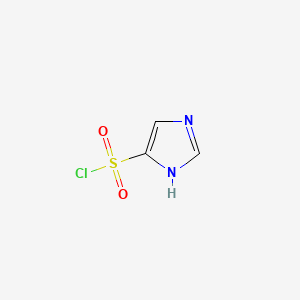
2-Fluoro-4-methoxyphenylacetic acid
Overview
Description
2-Fluoro-4-methoxyphenylacetic acid (CAS Number: 883531-28-0) is a chemical compound with the molecular formula C9H9FO3 . It falls under the category of organic acids and is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. The IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)acetic acid .
Physical and Chemical Properties Analysis
Scientific Research Applications
Fluorimetric Estimation in Brain Tissue
Research has developed a fluorimetric method for estimating compounds like homovanillic acid, closely related to 2-Fluoro-4-methoxyphenylacetic acid, in brain tissue. This method has been applied to normal brain tissue, demonstrating the presence of homovanillic acid in the caudate nucleus of various animal species (Sharman, 1963).
Application in the Synthesis of BACE1 Inhibitors
An efficient synthesis method has been developed for a compound that includes a structural component similar to this compound. This compound is a potent BACE1 inhibitor, showing potential in the treatment of Alzheimer's Disease (Zhou, Malamas, & Robichaud, 2009).
Improvements in Photodecarboxylation for Biological Applications
Derivatives of meta-nitrophenylacetic acid, including methoxy- and fluoro-derivatives, have been shown to undergo photodecarboxylation. These derivatives are used in constructing zinc photocages, which have potential applications in biological contexts, such as controlled drug delivery and bioimaging (Shigemoto et al., 2021).
Development of Novel Anticancer Agents
Substituted 2-phenylthiazole-4-carboxamide derivatives, involving a structural component similar to this compound, have been synthesized and evaluated as potential anticancer agents. These compounds showed promising activity against various cancer cell lines, indicating the potential of this compound derivatives in cancer treatment (Aliabadi et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules, including gsk-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes, including metabolism, cell division, and apoptosis.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds - a key process in organic synthesis.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of molecules that inhibit gsk-3β . The inhibition of GSK-3β can affect several biochemical pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Pharmacokinetics
The compound’s molecular weight (18416 g/mol) and its physical form (solid powder) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been used in the synthesis of molecules that inhibit gsk-3β . Inhibition of GSK-3β can lead to increased cell proliferation and decreased apoptosis, which could have significant implications in various
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-methoxyphenylacetic acid change over time, influenced by factors such as stability and degradation. The compound’s stability is maintained under sealed, dry conditions at room temperature . Long-term studies have shown that its effects on cellular function can vary, with potential degradation impacting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated . Threshold effects have been observed, highlighting the importance of dosage optimization for achieving desired biochemical outcomes without causing harm .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy in biochemical reactions . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the compound’s accessibility to target enzymes and proteins
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODSCYEKWDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598372 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-28-0 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluoro-4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)

![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)



![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)

